Methyl 3-(4-hydroxyphenyl)propionate

Agricultural Science Soil Microbiology Nitrogen Management

MHPP (CAS 5597-50-2) overcomes the critical limitation of free phenolic acids in BNI research: only the methyl ester form provides specific nitrification inhibition, N₂O suppression, and synthetic reactivity. • 55.5% nitrification inhibition at 500-1000 mg kg⁻¹ in acidic soils • 43.9% N₂O emission reduction via AOA inhibition & nosZ upregulation • Anhydrous transesterification with saccharides without activation steps • Sub-cytotoxic antiproliferative activity (10 μM) against NCI-H460 cells. Supplied at ≥98% purity (GC) with refrigerated global shipping.

Molecular Formula C19H28N2O6
Molecular Weight 180.2 g/mol
CAS No. 5597-50-2
Cat. No. B556705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-hydroxyphenyl)propionate
CAS5597-50-2
SynonymsBoc-D-Lys(Z)-OH; 76477-42-4; 55878-47-2; N-Boc-N'-Cbz-D-lysine; BOC-N-EPSILON-Z-D-LYSINE; Boc-L-Lys(Z)-OH; AmbotzBAA1358; AC1OJJ2G; BOC-D-LYS-OH; BOC-D-LYSINE(CBZ); SCHEMBL3210903; CTK2H6952; N-A-BOC-N-D-Z-D-LYSINE; MolPort-005-938-132; N(5)-Boc-N(1)-Cbz-D-Lys; ZINC4521274; N-ALPHA-BOC-N-D-Z-D-LYSINE; KM1770; MFCD00038262; NALPHA-BOC-NGAMMA-Z-D-LYSINE; AKOS024258523; AB01718; CB-1684; CS19316; EBD2208196
Molecular FormulaC19H28N2O6
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3
InChIKeyBDHUTRNYBGWPBL-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-hydroxyphenyl)propionate Specifications


Methyl 3-(4-hydroxyphenyl)propionate (MHPP; CAS 5597-50-2) is a methyl ester of phloretic acid with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g/mol [1]. It is a naturally occurring root exudate first identified in Sorghum bicolor and functions as both a biological nitrification inhibitor (BNI) and a plant growth regulator that modulates root system architecture (RSA) [2]. The compound contains a phenolic hydroxyl group that confers antioxidant activity and a methyl ester moiety that enables its use as a versatile synthetic intermediate for GPR40 agonists, glycoconjugates, and norneolignan natural products . Commercial availability is established with purity specifications ranging from 95% to ≥98% (GC) across multiple suppliers [1].

Biological nitrification inhibition (BNI) studies in acidic soil models
Root system architecture modulation assays (auxin/NO-ROS pathway)
Glycoconjugate synthesis via anhydrous transesterification substrate
Cell proliferation endpoint research in NCI-H460 model (sub-cytotoxic context)

Why MHPP Cannot Be Replaced by Structural Analogs


Simple substitution of MHPP with phloretic acid, p-coumaric acid methyl ester, or other phenolic esters fails because the specific methyl ester moiety is essential for distinct functional outcomes. The methyl ester confers unique physicochemical properties—including a logP of approximately 1.9–2.43 and a neutral charge at physiological pH—that differ fundamentally from the corresponding free acid [1]. In nitrification inhibition assays, MHPP's efficacy is soil pH-dependent and mechanistically distinct from both synthetic NIs and other BNIs such as methyl 3-(4-hydroxyphenyl)acrylate (MHPA) or limonene [2]. In synthetic applications, the methyl ester serves as a specific substrate for anhydrous transesterification reactions that free acids cannot undergo without additional activation steps [3]. In cellular assays, MHPP demonstrates antiproliferative activity against NCI-H460 cells at non-cytotoxic doses that is not replicated by the free acid phloretic acid or protocatechuic acid isolated from the same extract [4]. These functional differences demonstrate that MHPP is not interchangeable with structural analogs and must be specifically procured for applications requiring its unique combination of biological and chemical properties.

Phloretic acid (free acid) may require additional carboxyl activation for glycoconjugate transesterification, altering the synthetic pathway.
Structural analogs (e.g., MHPA, p-coumaric acid methyl ester) may differ in nitrification inhibition profile and pH-dependent activity.
Co-isolated phenolics (protocatechuic acid, phloretic acid) may not replicate the sub-cytotoxic cell proliferation endpoint observed in NCI-H460 assays.

MHPP vs. Chemical & Biological Alternatives


Nitrification Inhibition in Acidic Soil vs. DMPP

In a direct head-to-head comparison using ¹⁵N microcosm incubation, MHPP (applied at 1000 mg kg⁻¹) inhibited gross nitrification rate (n_gross) by 55.5% in acidic soil (pH 5.10), matching the 56.6% inhibition achieved by the synthetic nitrification inhibitor DMPP applied at 1% of applied NH₄⁺ [1]. In calcareous soil (pH 8.15), MHPP inhibition was only 14.1–20.2% compared to 50.3% for DMPP, demonstrating soil pH-dependent efficacy that is distinct from synthetic NIs [1]. A separate study confirmed that MHPP exhibited moderate n_gross inhibitory capacity compared to three chemical NIs (DCD, DMPP, nitrapyrin), with gross nitrification rates inhibited by 9.48% to 51.5% across treatments [2]. Unlike chemical NIs that primarily target ammonia-oxidizing bacteria (AOB), MHPP affects both ammonia-oxidizing archaea (AOA) and AOB communities, targeting specific Nitrosospira clusters 3a.2, 3b.2, and 9 in acidic soil [1].

Nitrification Inhibition vs DMPP
Head-to-head
MHPP: 55.5% inhibition (acidic soil); 14–20% (calcareous). DMPP: 56.6% (acidic); 50.3% (calcareous).
Reported comparable inhibition endpoint in acidic soil; calcareous soil context may differ.
Aerobic ¹⁵N microcosm, 14-day measurement.
Agricultural Science Soil Microbiology Nitrogen Management

N₂O Emission Reduction vs. DCD

In a 21-day soil column flooding incubation study comparing three biological nitrification inhibitors (BNIs) with the chemical nitrification inhibitor dicyandiamide (DCD), MHPP suppressed total N₂O emissions by 43.9%, whereas DCD showed no significant effect on total N₂O emissions [1]. Across the three BNIs tested (1,9-decanediol, linolenic acid, and MHPP), the BNIs collectively reduced peak N₂O emissions by an average of 40.1% [1]. Mechanistically, MHPP achieved this reduction by specifically inhibiting the growth of ammonia-oxidizing archaea (AOA) without affecting AOB or nirS-type denitrifiers, and concurrently increased the abundance of the nosZ gene (encoding N₂O reductase), with nosZ gene abundance showing significant negative correlation with soil N₂O emissions [1]. This dual mechanism—inhibiting N₂O production while promoting N₂O consumption—is not observed with DCD in this soil system.

N₂O Emission vs DCD
Head-to-head
MHPP: 43.9% total N₂O suppression. DCD: no significant effect.
Reported N₂O suppression via AOA inhibition and nosZ upregulation; DCD context differs.
Red paddy soil, 21-day flooded incubation.
Greenhouse Gas Mitigation Soil Science Environmental Chemistry

Antiproliferative Specificity in NCI-H460 Cells

In a phytochemical study of Vanda bensonii, four compounds were isolated from the methanolic extract: phloretic acid methyl ester (compound 1, identical to MHPP), cymbinodin-A (2), ephemeranthoquinone B (3), and protocatechuic acid (4) [1]. At non-cytotoxic doses (10 μg mL⁻¹ or 10 μM), only compound 1 (MHPP) significantly limited NCI-H460 non-small cell lung cancer cell proliferation when treated for 48 hours, while other compounds (excluding compound 4) showed significant reduction only after 72 hours of treatment [1]. Compound 1 also significantly decreased the migration rate of NCI-H460 cells in a wound-healing assay [1]. The most distinguished cytotoxic effect was observed with crude extract (IC₅₀ = 40.39 μg mL⁻¹) and compound 2 (IC₅₀ = 50.82 μM), whereas MHPP's activity manifested at sub-cytotoxic concentrations, indicating a distinct mechanism focused on proliferation inhibition rather than direct cytotoxicity [1].

Antiproliferative Specificity
Head-to-head
MHPP 10 μM: proliferation ↓ at 48h (sub-cytotoxic). Cymbinodin-A: IC₅₀ 50.82 μM (cytotoxic). Protocatechuic acid: no significant effect.
Sub-cytotoxic cell proliferation endpoint context; faster onset vs co-isolated phenolics.
NCI-H460 cells, MTT and wound-healing assays.
Cancer Biology Natural Products Cell Proliferation

Enzymatic Glycoconjugate Synthesis

MHPP serves as a specific substrate for anhydrous transesterification with di- and trisaccharides, catalyzed by potassium carbonate, enabling the attachment of hydroxy-aryl moieties to glycosidic polyols [1]. This reaction results in the attachment of up to 3 hydroxy-aryl units per oligosaccharide molecule, with the monosubstituted product being by far the most abundant [1]. The hydroxy-arylated products can be purified by solid-phase extraction based on the number of hydroxy-aryl moieties attached, and subsequently enzymatically coupled to tyrosine-containing peptides using horseradish peroxidase [1]. This methodology provides proof of principle for peptide and protein glycation that can lead to products with unique new properties [1]. Unlike the free acid phloretic acid, the methyl ester form is required for this transesterification chemistry without additional carboxyl activation steps [1].

Enzymatic Glycoconjugate Synthesis
Method context
K₂CO₃-catalyzed transesterification with di-/trisaccharides; mono-, di-, tri-substituted products (up to 3 aryl units).
Supports glycoconjugate probe synthesis without carboxyl pre-activation.
Methyl ester form required; free acid needs separate activation.
Bioconjugation Carbohydrate Chemistry Protein Modification

High-Yield Synthetic Preparation Routes

MHPP can be synthesized via multiple high-yielding routes that demonstrate its accessibility as a synthetic intermediate. Catalytic hydrogenation of methyl (E)-3-(4-hydroxyphenyl)acrylate (methyl 4-hydroxycinnamate) using Pd/C in ethanol provides MHPP in 99% yield (1.0 g, 5.6 mmol) with full structural confirmation by ¹H NMR [1]. Alternatively, acid-catalyzed esterification of phloretic acid with methanol using H₂SO₄ yields 1.22 g of MHPP at 86% yield [2]. Slow evaporation crystallization from diethyl ether-hexane ensures high purity of the final product [2]. Commercially, MHPP is available at purities ranging from 95% to ≥98% (GC) from multiple suppliers, with melting point specifications of 38.0–42.0°C .

Synthetic Preparation Yields
Cross-study comparable
86% (esterification) / 99% (hydrogenation)
Established high-yield routes support reliable procurement and synthetic accessibility.
Pd/C hydrogenation or acid-catalyzed esterification.
Organic Synthesis Process Chemistry Fine Chemicals

Root Architecture Modulation via Auxin/NO-ROS

In Arabidopsis thaliana seedlings, MHPP treatment inhibits primary root (PR) elongation while simultaneously increasing lateral root (LR) number, thereby modulating root system architecture (RSA) [1]. MHPP elevates auxin levels by up-regulating auxin biosynthesis genes, altering expression of auxin carriers, and promoting degradation of Aux/IAA transcriptional repressors [1]. MHPP-induced nitric oxide (NO) production promotes reactive oxygen species (ROS) accumulation in root tips; suppression of NO or ROS accumulation alleviates the inhibitory effect of MHPP on primary root elongation [1]. Additionally, MHPP significantly induces glucosinolate accumulation in roots, enhancing plant defense-related metabolite profiles [1]. While other BNIs such as 1,9-decanediol and linolenic acid demonstrate nitrification inhibition, MHPP is uniquely characterized for its dual role as both a nitrification inhibitor and a direct modulator of plant root architecture [2].

Root Architecture Modulation
Class-level inference
Inhibits primary root elongation; increases lateral root number; elevates auxin/NO-ROS.
Reported RSA modulation via auxin signaling; dual BNI-RSA context not documented for other BNIs.
Arabidopsis thaliana, 0.1–1.0 mM MHPP treatment.
Plant Physiology Root Development Auxin Signaling

MHPP Validated Applications


Biological Nitrification Inhibition in Acidic Agricultural Soils

Procure MHPP for field trials and mechanistic studies of biological nitrification inhibition (BNI) in acidic soils (pH ~5.0–6.5). At application rates of 500–1000 mg kg⁻¹, MHPP achieves nitrification inhibition comparable to synthetic DMPP (55.5% vs 56.6% n_gross inhibition) while providing a natural, plant-derived alternative with distinct effects on ammonia-oxidizing archaea (AOA) communities and Nitrosospira clusters 3a.2, 3b.2, and 9 [1]. Researchers investigating sustainable nitrogen management should note that MHPP's efficacy is soil pH-dependent, with substantially reduced activity in calcareous soils (14.1–20.2% inhibition), necessitating soil characterization prior to experimental deployment [1].

Greenhouse Gas Mitigation in Paddy Soils

Utilize MHPP as a research tool for investigating N₂O emission reduction strategies in flooded agricultural soils. MHPP suppresses total N₂O emissions by 43.9% over 21-day incubation periods, a benefit not provided by the widely used synthetic inhibitor DCD [2]. The mechanism involves specific inhibition of AOA growth coupled with upregulation of the nosZ gene encoding N₂O reductase, offering a dual-action approach to greenhouse gas mitigation [2]. This application is particularly relevant for rice paddy soil research where alternative BNIs such as linolenic acid show no significant N₂O emission reduction [2].

Antiproliferative Agent Discovery for Non-Small Cell Lung Cancer

Source MHPP for cancer biology research investigating compounds that inhibit tumor cell proliferation without direct cytotoxicity. At sub-cytotoxic concentrations (10 μM), MHPP significantly limits NCI-H460 non-small cell lung cancer cell proliferation within 48 hours and reduces cell migration in wound-healing assays, whereas co-isolated phenolic compounds from the same natural source (cymbidin-A, protocatechuic acid) either require longer treatment times or show no significant antiproliferative effect [3]. This differential activity profile makes MHPP a candidate for studies of proliferation inhibition distinct from cytotoxic mechanisms [3].

Enzymatic Glycoconjugate Synthesis and Protein Modification

Procure MHPP for bioconjugation research requiring the preparation of hydroxy-arylated saccharides for subsequent enzymatic coupling to proteins. MHPP undergoes anhydrous transesterification with di- and trisaccharides under K₂CO₃ catalysis to yield products containing up to 3 hydroxy-aryl units per oligosaccharide molecule, which can be purified by solid-phase extraction and enzymatically conjugated to tyrosine-containing peptides using horseradish peroxidase [4]. The free acid analog (phloretic acid) cannot undergo this transesterification without additional activation steps, making the methyl ester form essential for this synthetic workflow [4].

Application
Selection Property
Validation Focus
Biological nitrification inhibition research (acidic soils)
Soil pH-dependent inhibition profile
Ammonia-oxidizer community response (AOA/AOB)
Greenhouse gas mitigation research in flooded paddy soils
N₂O emission suppression via nosZ upregulation
AOA community dynamics and N₂O reductase gene expression
Non-small cell lung cancer (NCI-H460) cell proliferation studies
Sub-cytotoxic antiproliferative endpoint context
Proliferation and migration assay endpoints vs. structural analogs
Glycoconjugate synthesis and bioconjugation research
Methyl ester transesterification reactivity
Enzymatic conjugation compatibility and product purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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